molecular formula C13H14FN3 B12126118 6-Fluoro-4-(piperazin-1-yl)quinoline CAS No. 874800-61-0

6-Fluoro-4-(piperazin-1-yl)quinoline

Cat. No.: B12126118
CAS No.: 874800-61-0
M. Wt: 231.27 g/mol
InChI Key: JQPCJWGZIRIHPY-UHFFFAOYSA-N
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Description

6-Fluoro-4-(piperazin-1-yl)quinoline is a synthetic organic compound belonging to the quinoline family It features a quinoline core substituted with a fluorine atom at the 6-position and a piperazine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-(piperazin-1-yl)quinoline typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-fluoroquinoline. This can be achieved through the fluorination of quinoline using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Piperazine Substitution: The 6-fluoroquinoline is then reacted with piperazine. This step often involves nucleophilic substitution, where the piperazine ring is introduced at the 4-position of the quinoline core. Common reagents for this step include piperazine hydrochloride and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or the piperazine substituent.

    Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

6-Fluoro-4-(piperazin-1-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA gyrase and topoisomerase IV.

    Medicine: Explored for its potential in developing new antibiotics, especially against resistant bacterial strains.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(piperazin-1-yl)quinoline primarily involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting their activity, the compound disrupts bacterial DNA processes, leading to cell death. The piperazine ring enhances the compound’s ability to penetrate bacterial cells and bind to the target enzymes effectively.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar structure but with additional functional groups that enhance its antibacterial activity.

    Norfloxacin: Another fluoroquinolone with a similar quinoline core but different substituents that affect its pharmacokinetics and spectrum of activity.

    Ofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacological properties.

Uniqueness

6-Fluoro-4-(piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

6-fluoro-4-piperazin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPCJWGZIRIHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293978
Record name 6-Fluoro-4-(1-piperazinyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874800-61-0
Record name 6-Fluoro-4-(1-piperazinyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874800-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-(1-piperazinyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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